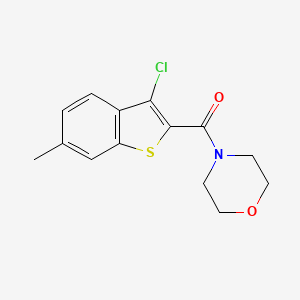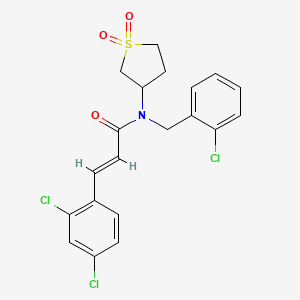
N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a benzyl group attached to the nitrogen atom of the indole ring and a chloro substituent at the 6-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated at the 6-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
N-Benzylation: The chlorinated indole is then reacted with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form N-benzyl-6-chloroindole.
Acetamide Formation: Finally, the N-benzyl-6-chloroindole is reacted with chloroacetyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form amine derivatives.
Substitution: The chloro substituent at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells or viruses.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(1H-indol-1-yl)acetamide: Lacks the chloro substituent at the 6-position.
N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide: Has the chloro substituent at the 5-position instead of the 6-position.
N-benzyl-2-(1H-indol-3-yl)acetamide: Has the acetamide group at the 3-position of the indole ring.
Uniqueness
N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide is unique due to the presence of the chloro substituent at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, thereby improving its therapeutic potential.
Properties
Molecular Formula |
C17H15ClN2O |
|---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N-benzyl-2-(6-chloroindol-1-yl)acetamide |
InChI |
InChI=1S/C17H15ClN2O/c18-15-7-6-14-8-9-20(16(14)10-15)12-17(21)19-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,19,21) |
InChI Key |
ICZCVNKBOUUEHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14953508.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B14953512.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B14953519.png)

![2-(2,4-dichlorophenoxy)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14953524.png)

![7-Fluoro-2-(furan-2-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953537.png)
![1-(4-Fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953543.png)
![5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953554.png)
![Methyl 5-[({3-[(3,4-dimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B14953560.png)
![3-(sec-butyl)-5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14953562.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953564.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-[2-isopropyl-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide](/img/structure/B14953566.png)
![N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B14953568.png)
